REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([O:8]C(C)(C)C)=O)=[C:4]([NH:15][CH3:16])[CH:3]=1.CC(C)([O-])C.[K+].O.[CH3:24][S:25]([CH3:27])=[O:26]>>[F:1][C:2]1[CH:14]=[CH:13][C:5]([C:6](=[O:8])[CH2:24][S:25]([CH3:27])=[O:26])=[C:4]([NH:15][CH3:16])[CH:3]=1 |f:1.2|
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Name
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t-butyl 4-fluoro-2-methylaminobenzoate
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Quantity
|
28.9 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C(=O)OC(C)(C)C)C=C1)NC
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Name
|
|
Quantity
|
72.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
133 mL
|
Type
|
reactant
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
1300 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The stirred mixture was heated at 50° for eight hours
|
Duration
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8 h
|
Type
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TEMPERATURE
|
Details
|
whilst maintaining the temperature below 35°
|
Type
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EXTRACTION
|
Details
|
Extraction
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Type
|
CUSTOM
|
Details
|
with trichloromethane and evaporation of the
|
Type
|
EXTRACTION
|
Details
|
extract in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)C(CS(=O)C)=O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |